Tetrandrine

Description

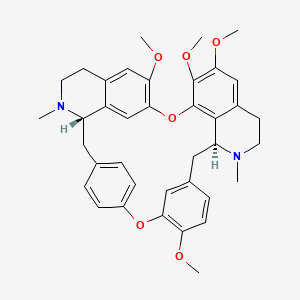

Structure

3D Structure

Properties

IUPAC Name |

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-KYJUHHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178062, DTXSID70881383 |

Source

|

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-34-3, 23495-89-8 |

Source

|

| Record name | Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrandrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Tetrandine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrandrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrandrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRANDRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Mechanistic Pharmacology of Tetrandrine in Oncology

Executive Technical Synthesis: The Lysosomotropic Alkaloid

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, functions as a multi-target small molecule modulator with a distinct lysosomotropic profile. Unlike varying kinase inhibitors that target single nodes, TET exerts its cytotoxicity through a "dual-hit" mechanism:

-

Upstream Signaling Modulation: Inhibition of PI3K/Akt/mTOR and PKC-α pathways to initiate autophagic signals and G1/S cell cycle arrest.

-

Downstream Organelle Dysfunction: As a weak base, TET accumulates in acidic lysosomes, causing proton sponge-mediated deacidification. This blocks the fusion of autophagosomes with lysosomes (autophagic flux blockade), leading to the accumulation of toxic protein aggregates, ROS amplification, and eventual energetic catastrophe (ATP depletion).

Furthermore, TET acts as a potent reversal agent for Multidrug Resistance (MDR) by competitively binding to the P-glycoprotein (P-gp/ABCB1) efflux pump, restoring the intracellular retention of chemotherapeutics like doxorubicin and vincristine.

Core Mechanism I: The Autophagic Flux Paradox

The most critical technical nuance in TET research is distinguishing between autophagy induction and autophagic flux blockade . Early literature often misclassified TET solely as an autophagy inducer due to observed increases in LC3-II markers. However, rigorous flux analysis reveals a more complex reality.

The Mechanism[1][2][3][4][5][6][7][8][9]

-

Induction Phase: TET generates Reactive Oxygen Species (ROS) and inhibits the mTORC1 complex (often via AMPK activation or direct Akt inhibition), signaling the cell to initiate autophagy.

-

Blockade Phase: TET acts as a lysosomotropic agent.[1][2] It partitions into the lysosome, neutralizes the pH (deacidification), and inhibits Cathepsin proteases. Consequently, while autophagosomes are formed (LC3-II increases), they cannot degrade their cargo.

-

Outcome: The accumulation of undegraded autophagic vacuoles leads to "autophagic stress," causing mitochondrial turnover failure, energy depletion, and a switch to apoptosis.

Visualization: The Signaling & Blockade Network

Figure 1: The dual mechanism of this compound: initiating autophagy via mTOR inhibition while simultaneously blocking degradation via lysosomal deacidification.

Experimental Protocol 1: Validating Autophagic Flux Blockade

Objective: To determine if TET induces functional autophagy or blocks flux. Principle: If TET is a blocker, adding a known lysosomal inhibitor (Bafilomycin A1 or Chloroquine) should not significantly increase LC3-II levels further, as the pathway is already maximally blocked.

Step-by-Step Workflow:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) at

cells/well in 6-well plates. -

Treatment Groups:

-

Lysis & Western Blot:

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Blot for LC3B (observe LC3-I to LC3-II conversion) and p62/SQSTM1 .

-

-

Data Interpretation:

-

Inducer Scenario: TET + BafA1 shows significantly higher LC3-II than TET alone (additive effect).

-

Blocker Scenario (TET behavior): TET increases LC3-II, but TET + BafA1 shows no significant increase over TET alone (flux is already saturated). p62 levels should increase (lack of degradation).

-

Core Mechanism II: Reversal of Multidrug Resistance (MDR)

TET reverses MDR primarily by interacting with P-glycoprotein (ABCB1), an ATP-binding cassette transporter that pumps chemotherapeutics out of cells.

The Mechanism[1][2][3][4][5][6][7][8][9]

-

Direct Interaction: TET binds to the drug-binding domains of P-gp.

-

Competitive Inhibition: It competes with substrates (e.g., Doxorubicin, Paclitaxel) for transport, effectively "clogging" the pump.

-

Expression Modulation: Chronic exposure to TET has been observed to downregulate P-gp protein expression via the NF-κB or ERK signaling pathways, preventing the transporter's synthesis.

Visualization: MDR Reversal Logic

Figure 2: this compound competitively inhibits P-gp, preventing chemotherapy efflux and restoring drug sensitivity.

Experimental Protocol 2: Rhodamine 123 Efflux Assay

Objective: Quantify P-gp inhibition activity of TET. Tracer: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate.

-

Preparation: Use MDR-positive cells (e.g., MCF-7/ADR or KB-V1).

-

Drug Loading: Incubate cells with Rh123 (5 µM) for 1 hour at 37°C.

-

Treatment:

-

Analysis:

-

Measure intracellular fluorescence via Flow Cytometry (FITC channel).

-

Result: Effective P-gp inhibition will result in high retention of fluorescence (peak shift to the right) compared to untreated controls which will pump the dye out (peak left).

-

Mechanism III: Cell Cycle Arrest & Apoptosis

TET induces cell cycle arrest, predominantly at the G1/S phase , preventing DNA replication.

-

Cyclin/CDK Regulation: TET downregulates Cyclin D1 and CDK4/6 expression.

-

CKI Upregulation: It upregulates Cyclin-dependent Kinase Inhibitors (CKIs) such as p21^Cip1 and p27^Kip1 .

-

ROS-Dependent Apoptosis: The mitochondrial accumulation of ROS leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP), release of Cytochrome c, and activation of the intrinsic Caspase-9/3 cascade.

Quantitative Data Summary

The following table summarizes reported IC50 values and key molecular effects across various cancer cell lines.

| Cancer Type | Cell Line | IC50 (approx.[2][3] 48h) | Key Mechanism Observed |

| Breast | MDA-MB-231 | 5 – 10 µM | Autophagy induction (early), ROS generation |

| Prostate | PC-3 | ~4.5 µM | Lysosomal deacidification, Autophagic flux blockade |

| Renal | 786-O | ~6.0 µM | Energy depletion (ATP drop), AMPK activation |

| Leukemia | K562/ADR | ~2.5 µM (Reversal) | P-gp inhibition (MDR reversal), Apoptosis |

| Liver | HepG2 | ~8.0 µM | G1/S Arrest, Cyclin D1 downregulation |

| Lung | A549 | ~9.5 µM | ROS-mediated mitochondrial apoptosis |

Note: Values are aggregated from multiple studies and may vary based on assay conditions.

References

-

This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells. Source:[1][2] Cell Death & Disease (2014) URL:[5][Link]

-

This compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Source:[6] Cancer Chemotherapy and Pharmacology URL:[7][4][6][8][Link]

-

This compound induces early G1 arrest in human colon carcinoma cells. Source: Cancer Research URL:[9][Link]

-

This compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species. Source:[4] Journal of Experimental & Clinical Cancer Research URL:[Link]

-

This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells. Source: Molecules (2016) URL:[Link]

Sources

- 1. AB228. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Journal of Oncology [spandidos-publications.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Tetrandrine as a Potent Immunomodulator

Executive Summary & Chemical Identity

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid (

Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, TET functions as a broad-spectrum signaling disruptor . Its primary mechanism involves the blockade of L-type and T-type calcium channels, which cascades into the inhibition of calcium-dependent pro-inflammatory pathways, specifically NF-

This guide dissects the molecular causality of TET, provides validated experimental protocols for researchers, and addresses the critical pharmacokinetic hurdles in its development.

Molecular Mechanisms: The Calcium-Inflammation Axis

The anti-inflammatory potency of this compound stems from its ability to uncouple the "Calcium-ROS-Inflammasome" axis.

Calcium Channel Blockade & NF- B Suppression

Intracellular calcium (

-

Mechanism: By preventing extracellular

influx, TET inhibits the phosphorylation of I -

Result: I

B

NLRP3 Inflammasome Inhibition & Autophagy

Recent high-impact studies have identified the NLRP3 inflammasome as a distinct target.

-

ROS Scavenging: TET activates the Nrf2/HO-1 pathway, reducing Reactive Oxygen Species (ROS). Since ROS is a trigger for NLRP3 assembly, this dampens the response.

-

Mitophagy Induction: TET promotes autophagy (specifically the accumulation of p62/SQSTM1), which clears damaged mitochondria. This removes the source of mitochondrial ROS and mtDNA that otherwise activates the inflammasome.

Visualization of Signaling Pathways

Figure 1: Mechanistic map showing this compound's dual-action blockade of Calcium influx and NF-κB/NLRP3 pathways.

Preclinical Data Summary

The following table synthesizes efficacy data from key cell lines and animal models, providing a reference for dose selection.

| Model System | Disease Context | Effective Dosage / Concentration | Key Outcome | Reference |

| RAW 264.7 (Murine Macrophages) | General Inflammation | >50% reduction in NO, TNF- | [1] | |

| HUVEC (Endothelial Cells) | Vascular Inflammation | Inhibition of VCAM-1/ICAM-1 expression. | [2] | |

| Rat Model (Silicosis) | Lung Fibrosis | Reduced collagen deposition & lung coefficient. | [3] | |

| Mouse Model (CIA - Arthritis) | Rheumatoid Arthritis | Reduced paw swelling & synovial inflammation. | [4] | |

| Mesangial Cells | Kidney Inflammation | Inhibition of proliferation via MAPK pathway. | [5] |

Validated Experimental Protocol: In Vitro Macrophage Assay

Objective: To quantify the anti-inflammatory effect of this compound on LPS-induced RAW 264.7 macrophages via Nitric Oxide (NO) inhibition.

Reagents & Preparation

-

This compound Stock: Dissolve powder in 100% DMSO to create a 100 mM stock. Store at -20°C.

-

Working Solution: Dilute stock in DMEM to reach 10, 30, and 100

M. (Final DMSO concentration must be < 0.1%). -

LPS (E. coli O111:B4): Prepare 1 mg/mL stock in PBS. Use at 1

g/mL final concentration.

Step-by-Step Workflow

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate overnight (37°C, 5% -

Pre-treatment (Critical Step): Remove old media. Add fresh media containing this compound (1, 5, 10

M) or Vehicle control.-

Why: Pre-treatment for 1 hour is essential to block calcium channels before the inflammatory insult occurs.

-

-

Stimulation: Add LPS (Final conc: 1

g/mL) to all wells except the Negative Control. -

Incubation: Incubate for 24 hours .

-

Analysis (Griess Assay):

-

Transfer 100

L of supernatant to a new plate. -

Add 100

L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -

Incubate 10 mins at Room Temp (Dark).

-

Measure Absorbance at 540 nm.[1]

-

-

Viability Check (MTT/CCK-8): Perform on the remaining cells to ensure reduced NO is due to anti-inflammation, not cytotoxicity.

Experimental Workflow Diagram

Figure 2: Linear workflow for validating this compound efficacy in vitro. Note the parallel viability check.

Pharmacokinetics & Safety Profile (The "Reality Check")

For drug development professionals, understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound is as critical as its mechanism.

Pharmacokinetics

-

Absorption: Class II/IV drug. High permeability but poor water solubility.[2] Oral bioavailability is variable.

-

Distribution (Lysosomal Trapping): TET is a weak base. It accumulates extensively in acidic organelles (lysosomes), leading to a high Volume of Distribution (

).-

Clinical Implication: Tissue concentrations in the lung and liver can be 25-50x higher than plasma concentrations.[3] This makes it an excellent candidate for pulmonary diseases (Silicosis, ALI) but increases organ-specific toxicity risks.

-

-

Metabolism: Extensively metabolized by the liver, primarily via CYP3A isoforms.[2]

Toxicity & Safety

-

Hepatotoxicity: This is the dose-limiting factor. Chronic use or high doses can elevate ALT/AST levels.

-

Pulmonary Fibrosis: Paradoxically, while used to treat fibrosis, extremely high doses can induce fibrotic changes due to chronic inflammation from lysosomal overload.

-

LD50:

-

Oral (Mice): ~708 mg/kg

-

Intravenous (Mice): ~65 mg/kg (Narrow therapeutic window for IV).

-

References

-

This compound inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells. Source: PubMed / NIH URL:[Link]

-

This compound suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation. Source:[4] Journal of Orthopaedic Research URL:[Link]

-

Therapeutic effect of this compound on silicosis rats and its toxic effect on liver and kidney function. Source: China Occupational Medicine URL:[Link]

-

NF-κB Restricts Inflammasome Activation via Elimination of Damaged Mitochondria. (Mechanistic grounding for Autophagy/NLRP3 link) Source: Cell URL:[Link][5]

-

This compound inhibits the proliferation of mesangial cells induced by IgA1 via MAPK/NF-κB signaling pathway. Source:[6] Frontiers in Pharmacology URL:[Link]

-

Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing. (Data on Lung vs Plasma distribution) Source: Acta Pharmaceutica Sinica B URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Mechanisms and Therapeutic Potential of Tetrandrine: A Technical Analysis

Executive Summary

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has historically been utilized for its anti-hypertensive and anti-inflammatory properties. However, recent pharmacological evaluations have repositioned TET as a potent neuroprotective agent. Its efficacy stems from a multi-target mechanism involving L-type calcium channel blockade , mTOR-dependent autophagy induction , and P-glycoprotein (P-gp) modulation .

This technical guide analyzes the molecular causality of this compound’s neuroprotection, specifically in the contexts of Ischemia/Reperfusion (I/R) injury, Alzheimer’s Disease (AD), and Parkinson’s Disease (PD). It provides researchers with validated experimental protocols and mechanistic signaling maps to facilitate translational development.

Molecular Pharmacology: The "How"

This compound’s neuroprotective profile is not the result of a single interaction but a synergy of three distinct molecular events.

Calcium Homeostasis & Calpain Inhibition

Excitotoxicity, driven by intracellular calcium (

-

Mechanism: TET acts as a non-selective blocker of L-type voltage-gated calcium channels (VGCCs) and inhibits TPC2 (Two-Pore Channel 2) in lysosomes.

-

Downstream Effect: By limiting

influx, TET prevents the activation of Calpain , a calcium-dependent protease that degrades cytoskeletal proteins (spectrin) and triggers apoptosis via the Caspase-3 pathway.

Autophagy Induction via mTOR Inhibition

In proteinopathy-driven diseases (AD, PD), the failure to clear misfolded proteins (Amyloid-

-

Mechanism: TET induces autophagy primarily by inhibiting the PI3K/Akt/mTOR signaling axis. It has also been shown to inhibit PKC-

, a negative regulator of autophagy. -

Marker Validation: Treatment with TET consistently elevates LC3-II levels (autophagosome marker) and reduces p62/SQSTM1 (substrate receptor), indicating completed autophagic flux rather than just blockage of degradation.

P-glycoprotein (P-gp) Modulation at the BBB

A critical barrier in neuropharmacology is blood-brain barrier (BBB) penetration.

-

Mechanism: TET is a potent inhibitor of P-glycoprotein (MDR1), the efflux pump responsible for expelling xenobiotics from the BBB.

-

Therapeutic Implication: TET not only penetrates the BBB due to its lipophilic nature but also reverses multidrug resistance (MDR), potentially enhancing the brain retention of co-administered neurotherapeutics.

Mechanistic Signaling Pathway (Visualization)

Figure 1: this compound exerts neuroprotection by blocking calcium-dependent apoptosis and inducing mTOR-dependent autophagy, while simultaneously inhibiting P-gp to ensure BBB retention.

Therapeutic Applications & Data Summary

Ischemic Stroke (Ischemia/Reperfusion)

In Middle Cerebral Artery Occlusion (MCAO) models, TET demonstrates significant reduction in infarct volume. The mechanism is tied to the suppression of the NF-

Alzheimer’s & Parkinson’s Disease

TET’s ability to induce autophagy makes it a candidate for clearing amyloid plaques and neurofibrillary tangles. In MPTP-induced PD models, TET prevents dopaminergic neuron loss in the Substantia Nigra.

Quantitative Data Summary

| Parameter | Experimental Context | Value/Observation | Reference |

| IC50 (Cytotoxicity) | SH-SY5Y Cells (24h) | ~15 - 25 | [1] |

| Autophagy Induction | HeLa / Neuroblastoma | 2.5 - 5.0 | [2] |

| Effective Dose (In Vivo) | Rat MCAO Model (I.P.) | 10 - 30 mg/kg | [3] |

| Infarct Reduction | Rat MCAO Model | ~30-40% reduction vs. Vehicle | [3] |

| P-gp Inhibition | Caco-2 / BBB Models | [4] |

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

In Vitro: Autophagy Flux Assay (SH-SY5Y Cells)

Objective: Verify TET-induced autophagy is functional (flux) and not just a blockage of lysosomal degradation.

-

Seeding: Seed SH-SY5Y cells at

cells/well in 6-well plates. Culture for 24h. -

Treatment Groups:

-

Control (DMSO 0.1%)

-

TET Low (1.0

M) -

TET High (5.0

M) -

Flux Control (Critical): TET (5.0

M) + Chloroquine (10

-

-

Incubation: 24 hours.

-

Lysis: RIPA buffer with protease/phosphatase inhibitors.

-

Western Blot Targets:

-

LC3-I/II: Look for conversion to LC3-II (14-16 kDa).

-

p62: Should decrease with TET alone, but accumulate with Chloroquine.

-

mTOR/p-mTOR: Check for decreased phosphorylation at Ser2448.

-

In Vivo: MCAO Ischemia/Reperfusion Model

Objective: Assess neuroprotection in a transient ischemic stroke model.

-

Animals: Male Sprague-Dawley rats (250-280g).

-

Anesthesia: Isoflurane (induction 4%, maintenance 2%).

-

Surgery (Occlusion): Insert monofilament suture into ECA, advancing to ICA to block MCA origin. Maintain occlusion for 90 minutes .

-

Reperfusion: Withdraw filament to allow blood flow.

-

Drug Administration:

-

Timepoint: Immediately upon reperfusion (0h) and 24h post-reperfusion.

-

Dosage: this compound 30 mg/kg (dissolved in acidic saline, pH adjusted to 6.5) via Intraperitoneal (I.P.) injection.[1]

-

-

Analysis (72h post-injury):

-

TTC Staining: Slice brain (2mm sections), stain with 2% TTC. Infarct appears white; viable tissue red.

-

Neurological Score: Longa Scale (0=Normal, 4=No spontaneous walking).

-

Experimental Workflow (Visualization)

Figure 2: Workflow for evaluating this compound efficacy in Rat MCAO Ischemia/Reperfusion model.

Clinical Outlook & Toxicology

While promising, TET has a narrow therapeutic index. High doses (>50 mg/kg in rodents) can induce hepatotoxicity and pulmonary fibrosis. Future drug development should focus on:

-

Nano-formulations: To improve bioavailability and reduce systemic toxicity.

-

Analogs: 5-bromo-tetrandrine (and other derivatives) are being explored for better P-gp selectivity and reduced calcium-channel dependent cardiac side effects.

References

-

Wang, T., et al. (2004).[2][3] "this compound is a potent cell autophagy agonist." Journal of Biological Chemistry.

-

Rim, H.K., et al. (2015). "this compound induces autophagy via the mTOR signaling pathway." Science.

-

Chen, Y., et al. (2011).[3] "Neuroprotective effects of this compound against brain ischemia/reperfusion injury."[4][5] Neurological Research.

-

Zhu, X., et al. (2019). "this compound reverses multidrug resistance by inhibiting P-glycoprotein function."[6][7][8] Cancer Chemotherapy and Pharmacology.

-

Sakurai, Y., et al. (2015).[2] "Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment." Science.

Sources

- 1. This compound Ameliorates Myocardial Ischemia Reperfusion Injury through miR-202-5p/TRPV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of this compound against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates ischemia/reperfusioninduced neuronal damag...: Ingenta Connect [ingentaconnect.com]

- 5. This compound Protects Mouse Retinal Ganglion Cells from Ischemic Injury | AAT Bioquest [aatbio.com]

- 6. Effect of five novel 5-substituted this compound derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beneficial effect of this compound on refractory epilepsy via suppressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Origin and extraction of Tetrandrine from Stephania tetrandra

Origin and Extraction of Tetrandrine from Stephania tetrandra: A Technical Guide

Executive Summary

This compound (C38H42N2O6) is a bisbenzylisoquinoline alkaloid and the primary bioactive constituent of the root of Stephania tetrandra S. Moore (Menispermaceae).[1] Historically utilized in Traditional Chinese Medicine (TCM) as "Han Fang Ji" for edema and rheumatism, modern pharmacology has validated its efficacy as a calcium channel blocker, an anti-inflammatory agent, and a potent reverser of P-glycoprotein-mediated multidrug resistance (MDR) in cancer therapy.

This technical guide provides a rigorous framework for the extraction, isolation, and validation of this compound. It prioritizes the critical safety distinction between Stephania tetrandra and the nephrotoxic Aristolochia fangchi, and details both industrial-viable and high-efficiency laboratory protocols.

Botanical & Chemical Profile

| Feature | Specification |

| Target Species | Stephania tetrandra S. Moore |

| Family | Menispermaceae |

| Plant Part | Root (Radix) |

| Target Molecule | This compound (Tet) |

| Major Impurity | Fangchinoline (Demethylthis compound) |

| Chemical Class | Bisbenzylisoquinoline Alkaloid |

| Molecular Weight | 622.75 g/mol |

| Solubility | Soluble in ethanol, acetone, chloroform; poorly soluble in water; soluble in acidic aqueous solutions. |

Critical Quality Attribute (CQA): The Aristolochic Acid Safety Protocol

WARNING: The most critical risk in this compound extraction is botanical substitution. Stephania tetrandra (Han Fang Ji) is frequently confused with Aristolochia fangchi (Guang Fang Ji) due to nomenclature and morphological similarities.[2][3][4] Aristolochia species contain Aristolochic Acid (AA) , a Class I carcinogen and potent nephrotoxin causing Aristolochic Acid Nephropathy (AAN).[3]

Mandatory Exclusion Protocol: Before extraction, raw material must undergo a binary authentication process.

Figure 1: Mandatory safety workflow to prevent Aristolochic Acid contamination.

Extraction Methodologies

Protocol A: Industrial Calcium-Oxide Mediated Extraction

Principle: This method utilizes the basicity of Calcium Oxide (Quick Lime) to liberate the free alkaloid base from plant salts, enhancing solubility in organic solvents while sequestering acidic impurities (like phenolic acids) as insoluble calcium salts.

Reagents:

-

Stephania tetrandra root powder (Mesh 40-60)

-

Calcium Oxide (CaO) powder

-

Ethanol (95%)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Acetone (for crystallization)

Step-by-Step Workflow:

-

Alkaline Pre-treatment:

-

Mix S. tetrandra powder with CaO powder (Ratio 10:1 w/w).

-

Moisten with water to activate CaO and allow to stand for 1-2 hours. Causality: This converts alkaloid salts to free bases.

-

-

Reflux Extraction:

-

Extract the mixture with 95% Ethanol (1:6 w/v) under reflux for 2 hours.

-

Repeat extraction twice. Combine filtrates.

-

-

Acid-Base Purification (The "pH Swing"):

-

Concentrate ethanol extract to a syrup.

-

Dissolve in 2% HCl (pH adjusted to 2-3). Filter to remove non-alkaloidal lipophiles.

-

Validation: The filtrate should be clear; alkaloids are now water-soluble salts.

-

Adjust filtrate pH to 10-11 using 10% NaOH.

-

Observation: A heavy precipitate (crude alkaloids) will form.

-

-

Crystallization:

-

Collect the precipitate by filtration or centrifugation.

-

Dissolve the crude wet cake in boiling Acetone.

-

Allow to cool slowly to 4°C.

-

Selectivity: this compound crystallizes preferentially; Fangchinoline remains largely in the mother liquor.

-

Protocol B: Ultrasound-Assisted Supramolecular Solvent Extraction (Lab Scale)

Principle: Uses a "Supramolecular Solvent" (SUPRAS) composed of Hexafluorobutanol (HFB) and Hexanol. This amphiphilic environment mimics cellular membranes, significantly increasing the mass transfer of bisbenzylisoquinoline alkaloids compared to standard ethanol.

Parameters:

-

Solvent: HFB-Hexanol mixture (optimized ratio determined by phase separation).

-

Solid-Liquid Ratio: 1:30 (g/mL).

-

Ultrasonic Power: 250W, 40 kHz.[5]

-

Time: 20 minutes.

-

Temperature: 30°C.

Advantage: Yields are typically 15-20% higher than maceration with significantly reduced solvent consumption.

Isolation and Purification Workflow

The separation of this compound (Tet) from its structural analog Fangchinoline (Fan) is the primary purification challenge. They differ only by a methyl group (Tet has a methoxy at C-7; Fan has a hydroxyl).

Figure 2: Isolation workflow highlighting the critical pH swing and fractional crystallization steps.

Analytical Validation (HPLC)

To confirm purity and calculate yield, the following HPLC method is the industry standard for separating this compound from Fangchinoline.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Athena C18, 250mm x 4.6mm, 5μm) |

| Mobile Phase | Methanol : Water (65 : 35 v/v) |

| Additive | 1.0 g/L Sodium Octanesulfonate (Ion-pairing agent) |

| pH Adjustment | pH 3.0 (adjusted with Glacial Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm |

| Retention Times | Fangchinoline (~8 min), this compound (~11 min) |

Why Sodium Octanesulfonate? this compound is a basic alkaloid. On standard C18 columns, it interacts with residual silanol groups, causing peak tailing. Sodium octanesulfonate acts as an ion-pairing reagent, neutralizing the positive charge on the alkaloid nitrogen, improving peak symmetry and resolution.

References

-

Differentiation of Species: Vermaak, I., et al. (2015). "Differentiation between two 'fang ji' herbal medicines, Stephania tetrandra and the nephrotoxic Aristolochia fangchi, using hyperspectral imaging."[4] Phytochemistry. Link

-

Extraction Protocol (Patent): "Method for extracting this compound and demethylthis compound." CN102382119B. Link

-

Modern Extraction (UAE): Liu, Y., et al. (2014). "Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and this compound from the roots of Stephaniae tetrandrae." Analytical Methods. Link

-

Analytical Method: Zhang, X., et al. (2015). "Simultaneous Determination of Fangchinoline and this compound in Qi-Fang-Xi-Bi-Granules by RP-HPLC." Journal of Chromatographic Science. Link

-

Pharmacology & MDR: Liu, W., et al. (2016). "this compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy."[6] Oncotarget. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Sequence-Specific Detection of Aristolochia DNA – A Simple Test for Contamination of Herbal Products [frontiersin.org]

- 4. Differentiation between two "fang ji" herbal medicines, Stephania tetrandra and the nephrotoxic Aristolochia fangchi, using hyperspectral imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biozoojournals.ro [biozoojournals.ro]

- 6. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Tetrandrine: A Multi-Target Modulator of Cellular Signaling

Executive Summary

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has transcended its traditional role as a calcium channel blocker to emerge as a potent modulator of oncogenic and fibrotic signaling. This guide dissects the compound's complex pharmacodynamics, specifically its dual-phase regulation of autophagy (initiation vs. flux blockage), its direct interaction with P-glycoprotein (P-gp) to reverse multidrug resistance (MDR), and its inhibition of TGF-β/Smad signaling in fibrosis.

Key Mechanism: TET functions as a "cationic amphiphilic drug" (CAD), allowing it to accumulate in acidic organelles (lysosomes), neutralizing their pH while simultaneously inhibiting upstream mTOR signaling. This creates a state of autophagic stress —a critical vulnerability in cancer cells.

Pharmacological Architecture & Signaling Pathways[1]

The Autophagy-Apoptosis Paradox

TET presents a unique mechanistic profile that distinguishes it from standard mTOR inhibitors (like Rapamycin). It acts as a "double-edged sword" in the autophagy pathway:

-

Upstream Initiation (Induction): TET inhibits the PI3K/AKT/mTOR axis. By dephosphorylating mTOR (Ser2448) and its downstream effectors (p70S6K, 4EBP1), it releases the "brake" on the ULK1 complex, initiating autophagosome formation.

-

Downstream Blockade (Flux Inhibition): Similar to Chloroquine, TET accumulates in lysosomes, raising intralysosomal pH. This prevents the fusion of autophagosomes with lysosomes (or inhibits lysosomal proteases), leading to the accumulation of LC3-II and p62/SQSTM1 .

Result: The cell initiates autophagy to survive stress but cannot complete the recycling process, leading to the accumulation of toxic protein aggregates and ROS, triggering Type II Programmed Cell Death (Autophagic Cell Death) .

The ROS-Mitochondrial Axis

TET induces a surge in Reactive Oxygen Species (ROS), which acts as a secondary messenger to:

-

Depolarize the mitochondrial membrane potential (

). -

Release Cytochrome c into the cytosol.

-

Activate the intrinsic apoptotic cascade (Caspase-9

Caspase-3).[1]

Reversing Multidrug Resistance (MDR)

In MDR phenotypes, TET functions as a direct inhibitor of the ABCB1 transporter (P-glycoprotein). Unlike competitive substrates, TET binds to P-gp and inhibits its ATPase activity, preventing the efflux of chemotherapeutics like Doxorubicin or Vincristine.

Visualization: The this compound Signaling Network

Caption: TET simultaneously inhibits survival signaling (mTOR, P-gp) and triggers stress pathways (ROS, Lysosomal dysfunction).

Experimental Protocols

Protocol A: Validating Autophagic Flux (The "Clamp" Assay)

Objective: To distinguish whether TET is inducing autophagy or blocking its degradation. Principle: If TET is a pure inducer, adding a lysosomal inhibitor (Bafilomycin A1) should further increase LC3-II levels. If TET already blocks the lysosome, adding Bafilomycin A1 may result in no significant additional accumulation (saturation).

Materials:

-

Cell Line: MDA-MB-231 or HeLa.

-

Reagents: this compound (powder, dissolve in DMSO), Bafilomycin A1 (Baf-A1), Anti-LC3B antibody, Anti-p62 antibody.

Step-by-Step Workflow:

-

Seeding: Plate cells (

cells/well) in 6-well plates. Incubate 24h. -

Treatment Groups:

-

Group 1: Control (DMSO 0.1%).

-

Group 2: TET (

) for 24h. -

Group 3: Baf-A1 (

) for last 4h only. -

Group 4: TET (

, 24h) + Baf-A1 (

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Western Blot Analysis:

-

Marker: LC3-II (14-16 kDa).

-

Marker: p62/SQSTM1 (62 kDa).

-

-

Interpretation:

-

Induction: TET increases LC3-II compared to Control.

-

Flux Block: TET increases p62 compared to Control.

-

Confirmation: Compare Group 2 vs. Group 4.

-

Protocol B: P-gp Inhibition Assay (Rhodamine 123 Retention)

Objective: To quantify TET's ability to inhibit P-gp efflux activity. Principle: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. In MDR cells, Rh123 is pumped out. P-gp inhibition leads to intracellular Rh123 retention.

Step-by-Step Workflow:

-

Cell Prep: Use P-gp overexpressing cells (e.g., KBv200 or MCF-7/ADR).

-

Drug Treatment: Incubate cells with TET (

) for 1 hour at 37°C.-

Note: Use non-cytotoxic concentrations for this assay to isolate transporter effects from cell death.

-

-

Dye Loading: Add Rh123 (

) and incubate for another 60 mins in the dark. -

Efflux Phase: Wash cells

with ice-cold PBS to stop transport. Resuspend in PBS. -

Flow Cytometry: Measure fluorescence (FL1 channel).

-

Result: A right-shift in the histogram (increased Mean Fluorescence Intensity) indicates P-gp inhibition.

-

Quantitative Data Synthesis

The following table summarizes this compound's efficacy across various pathological models, synthesizing data from recent high-impact studies.

| Cell Line / Model | Pathology | Target Pathway | Effect / IC50 | Ref |

| MDA-MB-231 | TNBC (Breast Cancer) | PI3K/AKT/mTOR | IC50: ~10-20 µM . Induces autophagy & apoptosis. | [1, 3] |

| SUM-159 | Breast Cancer Stem Cells | ALDH+ Population | IC50: 24.3 µM . Targets tumor-initiating cells.[2] | [5] |

| KBv200 | MDR Oral Cancer | P-glycoprotein (P-gp) | Reversal Fold: 7.6x (at 0.625 µM). Restores Vincristine sensitivity.[3][4] | [7] |

| HSFs | Hypertrophic Scar | TGF-β/Smad | Decreases Smad2, Increases Smad7.[5] Inhibits Collagen I/III.[5] | [8] |

| Panc-1 | Pancreatic Cancer | ROS/Mitochondria | ROS accumulation upon autophagy inhibition. | [2] |

Visualizing the Experimental Logic

The following diagram illustrates the decision tree for determining if this compound is acting via mTOR-dependent autophagy or direct P-gp inhibition in a given experiment.

Caption: Logical workflow to distinguish between metabolic stress (Autophagy) and transport modulation (MDR).

References

-

This compound-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling. PubMed. Available at: [Link]

-

Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer. Cell Death & Disease.[6] Available at: [Link]

-

This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology. Available at: [Link]

-

This compound Modulates Rheb-mTOR Signaling-Mediated Selective Autophagy and Protects Pulmonary Fibrosis. Frontiers in Pharmacology. Available at: [Link]

-

This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro. Int J Mol Sci. Available at: [Link]

-

Simplified Derivatives of this compound as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]

-

Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Effect of this compound on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro. Burns. Available at: [Link]

Sources

- 1. Growth-Suppressive and Apoptosis-Inducing Effects of this compound in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress [mdpi.com]

- 2. This compound, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tetrandrine: A Comprehensive Review of its Pharmacological Landscape and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, is a compound with a rich history in traditional Chinese medicine and a burgeoning future in modern pharmacology.[1][2] Initially recognized for its use in treating silicosis, autoimmune disorders, and hypertension, this compound is now the subject of intensive research for its potent and pleiotropic activities, including anti-cancer, anti-inflammatory, cardiovascular protective, and antiviral effects.[1][3] This guide synthesizes the current body of research on this compound, offering an in-depth exploration of its molecular mechanisms, a critical review of its therapeutic applications, and an analysis of the challenges impeding its clinical translation. We delve into its complex pharmacodynamics, including its primary role as a calcium channel blocker and its modulation of a wide array of critical signaling pathways.[4] Furthermore, this document provides practical, field-proven experimental protocols and visual summaries of key pathways and workflows to equip researchers with the knowledge needed to advance the study of this promising natural product. Despite challenges such as poor water solubility and low bioavailability, strategies including structural modification and advanced drug delivery systems are paving the way for this compound's development as a next-generation therapeutic agent.[3][4]

Introduction: From Traditional Herb to Multifunctional Drug Candidate

This compound (TET) is a prominent natural alkaloid derived from the traditional Chinese herb Fangji.[3] For centuries, it has been used clinically in Asia for the management of hypertension, cardiac arrhythmias, and inflammatory pulmonary diseases.[1][3] Its chemical structure, a symmetrical bisbenzylisoquinoline, endows it with a unique ability to interact with a multitude of cellular targets, leading to a wide spectrum of pharmacological activities.[4] Modern scientific investigation has validated many of its traditional uses and uncovered new, potent therapeutic properties, particularly in oncology. Research has demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis and autophagy, suppress metastasis, and even reverse multidrug resistance (MDR) across a remarkable range of cancer types.[3][5][6] This multifaceted activity, combined with its anti-inflammatory, antioxidant, and antiviral effects, positions this compound as a compound of significant interest for drug development professionals.[3] However, the journey from a promising natural product to a clinically approved drug is fraught with challenges, primarily related to its pharmacokinetic profile, including poor aqueous solubility and limited oral bioavailability.[3][7] This guide aims to provide a comprehensive technical overview of the current state of this compound research, highlighting both its immense potential and the scientific hurdles that must be overcome.

Pharmacodynamics: The Molecular Mechanisms of Action

This compound's broad therapeutic effects stem from its ability to engage multiple molecular targets and signaling pathways. Its mechanism is not monolithic but rather a complex interplay of interactions that vary depending on the cellular context and dosage.

Primary Mechanism: Calcium Channel Blockade

The most well-characterized action of this compound is its function as a calcium channel blocker.[1][4] It inhibits voltage-gated Ca2+ channels, particularly L-type channels, thereby reducing the influx of calcium into smooth muscle cells and neurons.[4][8] This action is fundamental to its cardiovascular effects, such as vasodilation and antihypertensive properties.[4] Studies have shown that this compound interacts directly with the benzothiazepine-binding site of the calcium channel receptor complex, allosterically modulating the binding of other ligands.[8] This modulation of intracellular calcium homeostasis is a recurring theme that underpins many of its other biological activities, from neurotransmitter release to cell proliferation.[4]

Modulation of Key Cellular Signaling Pathways

Beyond calcium channel modulation, this compound exerts profound effects by intervening in numerous intracellular signaling cascades that are critical for cell survival, proliferation, and inflammation. In cancer cells, it has been shown to inactivate a host of oncogenic pathways.[5]

Key pathways affected by this compound include:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, survival, and metabolism that is often hyperactivated in cancer.[9] this compound has been shown to suppress this pathway, leading to inhibited proliferation and induced apoptosis in various cancers, including endometrial cancer.[10]

-

MAPK Pathways: The Mitogen-Activated Protein Kinase pathways, including p38/MAPK and ERK, are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer.[3][11] this compound can regulate these pathways to suppress tumor growth and inflammatory responses.[11][12]

-

NF-κB Signaling Pathway: As a pivotal regulator of inflammation and immune responses, the Nuclear Factor-kappa B (NF-κB) pathway is a major target of this compound.[4] By preventing the degradation of IκB proteins, this compound blocks the nuclear translocation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[4] This mechanism is central to its anti-inflammatory effects.[11]

-

Wnt/β-catenin Signaling Pathway: This pathway is integral to development and is frequently dysregulated in cancer. This compound can modulate the Wnt/β-catenin pathway, contributing to its anticancer effects, including enhancing the cytotoxicity of other chemotherapeutic agents like cisplatin in ovarian cancer.[1][5]

The following diagram illustrates the convergence of these signaling pathways as targets of this compound in a cancer cell context.

Caption: Experimental workflow for quantifying apoptosis using flow cytometry.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. G0/G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount. This compound-induced G1 arrest will result in an accumulation of cells in the G0/G1 peak.

Methodology:

-

Cell Culture and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

-

Cell Harvesting and Fixation: Harvest cells as described in step 3 of the apoptosis protocol.

-

Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

-

Incubate the cells for at least 2 hours at -20°C (fixation can be done overnight).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound stands out as a natural product with extraordinary therapeutic versatility. Its ability to modulate fundamental cellular processes—from ion channel activity to the regulation of major signaling pathways—provides a strong rationale for its development in oncology, inflammatory diseases, and beyond. The extensive body of preclinical evidence is compelling, demonstrating potent efficacy across a wide range of disease models. [1] However, the path to broader clinical application is contingent on overcoming its significant pharmacokinetic hurdles. The future of this compound research will be heavily focused on two key areas:

-

Medicinal Chemistry and Structural Optimization: The design and synthesis of novel this compound analogs with improved solubility, bioavailability, and safety profiles are paramount. [3]2. Advanced Drug Delivery: The development of sophisticated formulation strategies, particularly nano-formulations, is critical to enhancing the systemic exposure and therapeutic index of this compound. [6][13] Furthermore, while preclinical data are abundant, there is a need for more well-designed, large-scale clinical trials to definitively establish its safety and efficacy in various indications, both as a monotherapy and in combination with existing drugs. [5][6]The synergistic potential of this compound, especially its ability to reverse chemoresistance, warrants rigorous clinical investigation. By integrating advanced medicinal chemistry, pharmaceutical technology, and clinical research, the full therapeutic potential of this remarkable alkaloid can be unlocked, offering new hope for treating some of the most challenging human diseases.

References

- Luan, F., He, X., & Zeng, N. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. Journal of Pharmacy and Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAWNDJUDjxNZTyNOphSkWXrSER_0MeY9hVYuMVY-SR4l1H5V933SmrMBArW-LpuitWBPk6RqTimuB346jxvDoUwYXU3FJK1xVrMi4w6jIvvUjtqlLXJwSMnttwDixRDv1gtwaK_Fmt9ba6D69xViDOernANP5G-OVgAbtyzApmPptAi0Q0GqjJYKCopSBPxeaNrjGMAgn6t55YyChECkHy9Zu8w__CtII-mhqTWLmhJ1BPm2zCeGiMIZM9Cgwh_fWwRb3FohXhlys7n50sEIIMJGML_hUBlS_-XGryA==]

- He, Q., et al. (n.d.). This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. OncoTargets and Therapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFsV6IkogTd66ONhhiRR_j3-H2m5-ig5582-mnGH-sbHHgqiagudk_h2zmeZMrGlO-BwlRM2mCXH2F_o9NB17AVo27AN3UBAVH9Grk9NZHrWjt5eY3FjtoiGyIF9Tib1-ljwMUGXIhykNmv_k=]

- Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZIHdr2hN6qvdzwfOGQeMIIbD6DBRzfKKr-RmBHJuiJXXS0oJQn2hktPtZqY9nr7ZjC9isqZ-Rt0flK6DngV2lgxVRI5EFJp1Qaey2KZ3ZgZj26r0q5K30ML9Z0G33otuvZcJv4pR8JSEtRz6_CssHgNlvmROolPXhFvn6WW6BEfD9YuwDvLHuSEaMm3_qw0nBtTDF]

- (2020). Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAk4UcCTORuVv-oOxWdcDCDNuAf7JsujaPne7xCib0FnO7Oq27ZT7C42CfrdcnobLo_pxzh_M6zOCx5xdLkgzmqTQhZCpgWP1cBb9g4ZOC7arvvftPA4wi_ywcfguGsRCh0iVyL7F3PH2n_Q=]

- Wang, N., et al. (2021). This compound suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways. Bioengineered. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpezQ6duZRnXnRUzOXJImRdYLHTl0GLSXdnTNLDtqgiEfwLHLVfJJFNLY3l02V90lp13WhWpgTtSR25tHW_FWIRgWMYBMV4jWHTNf4HQ1pm4_8ELQ_5S_O2BXnQ-ruYrV-SA58I2cFcVcc1PE=]

- (2021). Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology. Dovepress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Z8SfkgVJb2abnSE4e0FQtbtE4E94Vr-MRPwyqTJiTYIgKpZ4mMKK48PiP5RqzMEm2SXVgW4HtYzmtMe_N5kxleeGVrE61i3X-AanjmgWVUofTDMbE8QDe6xBLROeOz92l2fIzKPnSuojz58=]

- (n.d.). Pharmacokinetic and Toxicological Characterization of this compound Using in silico ADMET Modelling. International Journal of Research and Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhvr7IHsElINhBKWvViTgI6oV1q4wPIwf2ORVcGIuDVSpfpgYwD1UR2ZnLAQGECsMExQsgBQGg0OD7DWgK5s8nBGfYMwyFFXlqahzYpMvz6HbYI2I9jtUwCF55ZDw4g5Ub2Oy4gzzTNluURWhTNa8VkH7qU9KXAjdqCdipTsF-sPpzg==]

- Luan, F., He, X., & Zeng, N. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0e2FLG6Z_NFkqvLIarlsG8kyXOQzKjfgZEe1BiEFXVI0MQVQh-O3cd7r_L1Y0FswX4IXVxTPtOusT65w_KjEP9Iym2AY-agmk1M3TAyzKwF9Z70dkXs0m5WT_Y-ShA0WhmMm]

- (n.d.). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED8PHwRH24Z7lcLFgLYvGHiv7FXMpV9sPsC8MnD3vw_lL7ZjCcp721sKw0mVdvmj27-VxfebSSNtwUQM33kyOQ-wXxPcFBj2ghCMeY8Gfrw0uyO6wB2gNPOip5y2X_ntkCTw==]

- (2025). Unlocking the therapeutic potential of this compound: Structural modifications and pharmacological insights. Journal of Molecular Structure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8l-5Vzok44Tzu2n5gSs7dDxd0V1lY6rnjlMBDH9bn3rdQ9UGAptww_8lRJi4l8UsuLYULlrnOjPL2NjU0h38Qz0YRW9e74MKyf3RfR7ePcuo7V3UsnMS6X1nVLQKiltqV4Bue1mJD_aWrG8VUZkVB-GbmDwLV--46p1c5bZI2tmjz7FGzq7LhGxc=]

- (2024). Therapeutic effects of this compound in inflammatory diseases: a comprehensive review. Inflammopharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_14Q5SVKreWTcsTpjyLAdcan7mWkcJhO5OdwKZBcQS_oOQHLvnRcvxhsZj6B71foiTCJeFFd1DIMRq_Nr55Q00xa0btzo9KmzPDl8SnxV4o4x_iqRgzCvdYUBVBXAcLWEvlP_]

- (2002). Pharmacology of this compound and its therapeutic use in digestive diseases. World Journal of Gastroenterology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yN3I3l1g3mlpm9XSQZaSbYkf9yDgFVJTTloJ6qI0MQxq4uPfkRRLGagbuH2DBcHJW7eJBOnz0tjv-rFaPbjW-4l6GZ7uCqJGR-445pK4c44AFFTBLhXOfuwvyp1DWvhr7CrcEAuESvLnVq8=]

- King, V. F., Garcia, M. L., & Kaczorowski, G. J. (1988). Interaction of this compound with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin. The Journal of biological chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHL-datEKzVFmyb3xmmHDLptxvEVRHkLXF85ZvRIhtg02mkvWXgbd2qAvyCSL1S_J3Auj7QU5YrMqw3IIAwGyJvLy7EvfYf7Iev1M75QvDk6zadoiuAf7zuOfsNOufOYcCpZE=]

- Meng, L. H., et al. (2004). This compound Induces Early G1 Arrest in Human Colon Carcinoma Cells by Down-Regulating the Activity and Inducing the Degradation of G1-S–Specific Cyclin-Dependent Kinases and by Inducing p53 and p21Cip1. Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ65jEm1ZEqkRQThB26P2JNmu5sFh6XhNOP-OiRf2I2LYTAy23_zGYp7vYFNmbj6l8NocmUrLCWn_p-nzfXwZ-OKTp_5OUnJXui9jfkw8DPGzSF2t7VQph5iRcdPnCvThEkGhN5R71GfEKP1f0oM6wr39blV2M2fKUZ0vxlMvRPgeVViOIi6OxQerHWofB1eOY-7VhKk_6GXTYmHj0PyTHOlHKxE7AR0f79Q==]

- Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTlIar5dQr5HIA91jhoeteWoj3IHR2tHX3lkRWvL2ImNZ7aKkX7jYtXtISH0thvbv-Iy2nUDj6p0hw2YBg7G-gMQupC2YgL7I8dECjlPUqjgGImIob2zq-v_rSpoFchtdaG23qT37bX6CsdA=]

- (n.d.). This compound (NSC-77037). MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxsuFcpfr1LFtqDK22Evel-W026kTvUj_jvq9jy_ZcH3k_CmRGM0Of0jhK_agSYdYqVJvy-FtQpoKdRcyjIesvjwt2Ahwz2i3a-dyB_ez-kBBXn1xaBKBCktz-sgMbRH-VVKyOhD7_jAJT]

- Pan, F., et al. (2021). This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6uiKu0tgGCMcb9SDLxIrwLb0zTGFj9weomDUvJ9Embe8_ExDs00butZ54Ty3UQK4lPjh_kjdq2R-kjq_tLig1kkKxU4AohJoBQRvk3eYTXOIF_l1KULLLrpntBmDiG4Hbou7i]

Sources

- 1. This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound and its therapeutic use in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Progress on structural modification of this compound with wide range of pharmacological activities [frontiersin.org]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Interaction of this compound with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress on structural modification of this compound with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effects of this compound in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Tetrandrine: A Guide to In Vitro Experimental Design and Application

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies involving Tetrandrine. With full editorial control, this guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Therapeutic Potential of this compound

This compound, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine.[1] Modern pharmacological research has identified it as a potent compound with a wide array of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[2][3][4] Its multifaceted mechanism of action makes it a compelling candidate for therapeutic development and a valuable tool for in vitro biological investigation.

This guide will focus on the practical application of this compound in a laboratory setting, with a particular emphasis on its anti-cancer properties. We will delve into its molecular mechanisms, provide detailed protocols for assessing its efficacy, and offer insights into best practices for experimental design.

Mechanism of Action: A Multi-Targeted Approach

This compound's efficacy stems from its ability to modulate multiple cellular pathways. A primary and well-characterized mechanism is its function as a calcium channel blocker.[5][6] Specifically, it inhibits L-type and T-type voltage-gated calcium channels, thereby reducing intracellular calcium influx.[6][7][8] This disruption of calcium homeostasis has downstream effects on a multitude of cellular processes.

Beyond its role as a calcium channel antagonist, this compound has been shown to impact key signaling cascades implicated in cell survival, proliferation, and inflammation. Notably, it can suppress the PI3K/Akt pathway, which is often hyperactivated in cancer, leading to the induction of apoptosis.[9] Furthermore, this compound can inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response and cell survival.[10][11]

The following diagram illustrates the key signaling pathways modulated by this compound.

Caption: Key signaling pathways modulated by this compound.

Experimental Application: Assessing the Anti-Cancer Efficacy of this compound

This section provides a detailed protocol for evaluating the in vitro anti-cancer effects of this compound using a human breast cancer cell line, such as MDA-MB-231, which is a well-established model for triple-negative breast cancer.[1][12] The described workflow is designed to be a self-validating system, incorporating multiple assays to provide a comprehensive assessment of this compound's activity.

Preparation of this compound Stock Solution

Expertise & Experience: The solubility of this compound can be a critical factor in obtaining reproducible results. While it has poor water solubility, it is soluble in organic solvents like DMSO.[13] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentrations. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[13]

Protocol:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Culture and Treatment

Trustworthiness: Consistent cell culture practices are the bedrock of reliable in vitro data. Use a well-characterized cell line from a reputable source and maintain a consistent passage number range for your experiments. Regularly check for mycoplasma contamination.

Protocol:

-

Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.

-

The following day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

Assessment of Cell Viability (MTT Assay)

Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14][15] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][16] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Evaluation of Apoptosis (Annexin V/Propidium Iodide Staining)

Trustworthiness: To confirm that the observed decrease in cell viability is due to apoptosis, it is essential to perform a specific apoptosis assay. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method for detecting and quantifying apoptotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and treat with selected concentrations of this compound (based on MTT assay results, e.g., IC50 concentration) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

The following table summarizes the quantitative parameters for the described experimental protocols.

| Parameter | Cell Viability (MTT Assay) | Apoptosis Assay (Annexin V/PI) |

| Cell Line | MDA-MB-231 | MDA-MB-231 |

| Seeding Density | 5,000-10,000 cells/well (96-well plate) | 2 x 10^5 cells/well (6-well plate) |

| This compound Conc. | 0.1 - 50 µM | IC50 concentration (determined by MTT) |

| Incubation Time | 24, 48, 72 hours | 24, 48 hours |

| Key Reagents | MTT, DMSO | Annexin V-FITC, Propidium Iodide |

| Detection Method | Absorbance at 570 nm | Flow Cytometry |

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the anti-cancer efficacy of this compound.

Caption: Experimental workflow for in vitro evaluation of this compound.

References

-

Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology. BioMed Research International. [Link]

-

This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC. National Center for Biotechnology Information. [Link]

-

This compound, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed. National Center for Biotechnology Information. [Link]

-

Therapeutic effects of this compound in inflammatory diseases: a comprehensive review. SpringerLink. [Link]

-

Progress on structural modification of this compound with wide range of pharmacological activities - Frontiers. Frontiers. [Link]

-

Unlocking the therapeutic potential of this compound: Structural modifications and pharmacological insights. ScienceDirect. [Link]

-

The Anti-Inflammatory Effects of this compound-Loading Poly(L-Lactic Acid) Film In Vitro | Request PDF - ResearchGate. ResearchGate. [Link]

-

This compound inhibits Ca2+ release-activated Ca2+ channels in vascular endothelial cells. PubMed. [Link]

-

Plant Alkaloid this compound Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo - MDPI. MDPI. [Link]

-

Progress on structural modification of this compound with wide range of pharmacological activities - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Preliminary Study on the Effect and Molecular Mechanism of this compound in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide - MDPI. MDPI. [Link]

-

Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - NIH. National Center for Biotechnology Information. [Link]

-

Effect of this compound on LPS-induced NF-κB activation in isolated pancreatic acinar cells of rat - PubMed Central. National Center for Biotechnology Information. [Link]

-